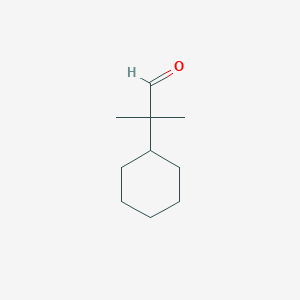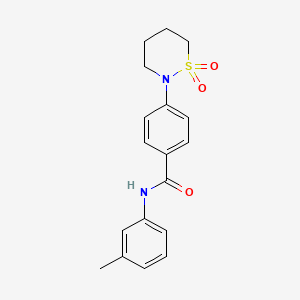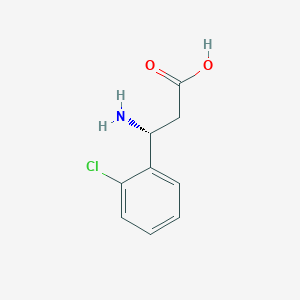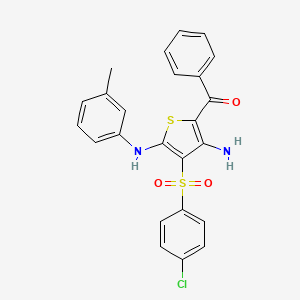
2-Cyclohexyl-2-methylpropanal
Overview
Description
2-Cyclohexyl-2-methylpropanal is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a characteristic odor, often described as menthol-like. This compound is a bicyclic aldehyde and is a significant constituent of various essential oils derived from plant species such as peppermint, spearmint, eucalyptus, and lemon balm. It is used as a flavoring agent in the food and beverage industry and as a fragrance in the cosmetic and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-2-methylpropanal is synthesized through the condensation reaction of cyclohexanone with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically yields around 70-80% of the desired product. The compound can also be prepared by the oxidation of 2-cyclohexyl-2-methylpropanol using mild oxidizing agents to avoid overoxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-cyclohexyl-2-methylpropanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-cyclohexyl-2-methylpropanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 2-Cyclohexyl-2-methylpropanoic acid.
Reduction: 2-Cyclohexyl-2-methylpropanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Cyclohexyl-2-methylpropanal has a wide range of applications in scientific research:
Chemistry: Used as a standard reference material in analytical chemistry to validate analytical methods.
Biology: Studied for its antioxidant, anti-inflammatory, and antibacterial activities.
Medicine: Investigated for its potential anti-cancer properties by inducing apoptosis in cancer cells.
Industry: Utilized as a flavoring agent in the food and beverage industry and as a fragrance in cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Cyclohexyl-2-methylpropanal exerts its effects involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Antibacterial Activity: The compound disrupts bacterial cell membranes, leading to cell death.
Anti-cancer Activity: It induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Cyclohexanone: A precursor in the synthesis of 2-Cyclohexyl-2-methylpropanal.
2-Cyclohexyl-2-methylpropanol: The reduced form of this compound.
2-Cyclohexyl-2-methylpropanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its dual role as both a flavoring agent and a fragrance, along with its significant biological activities. Its structural features, such as the cyclohexyl and methyl groups, contribute to its distinct properties and applications.
Properties
IUPAC Name |
2-cyclohexyl-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,8-11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELVDAZMRZCTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)




![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)
![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)
![1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide](/img/structure/B2376170.png)

![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2376174.png)
